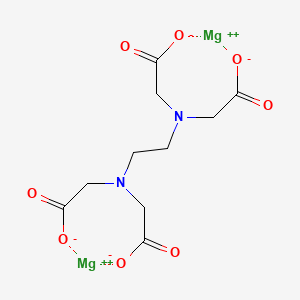

Edta dimagnesium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Edta dimagnesium salt is synthesized by reacting ethylenediaminetetraacetic acid with magnesium hydroxide or magnesium oxide in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the complete formation of the dimagnesium salt. The general reaction can be represented as:

H4EDTA+2Mg(OH)2→Mg2EDTA+4H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors where ethylenediaminetetraacetic acid is mixed with magnesium hydroxide. The mixture is stirred and heated to facilitate the reaction. The resulting solution is then filtered and dried to obtain the solid this compound .

Análisis De Reacciones Químicas

Types of Reactions

Edta dimagnesium salt primarily undergoes complexation reactions with metal ions. It can form stable complexes with a variety of metal ions, including calcium, iron, and zinc. These reactions are crucial in applications such as water treatment and analytical chemistry.

Common Reagents and Conditions

The complexation reactions typically occur in aqueous solutions with a controlled pH. Common reagents include metal salts such as calcium chloride, ferric chloride, and zinc sulfate. The reactions are often carried out at room temperature, although some may require slight heating to enhance the reaction rate .

Major Products Formed

The major products of these reactions are the metal-EDTA complexes, such as calcium-EDTA, iron-EDTA, and zinc-EDTA. These complexes are highly stable and soluble in water, making them useful in various applications .

Aplicaciones Científicas De Investigación

Agricultural Applications

Plant Nutrition:

- Magnesium Source: Edta dimagnesium salt serves as a crucial source of magnesium, which is essential for chlorophyll production and photosynthesis. It effectively corrects magnesium deficiencies in crops, leading to improved plant health and yield .

- Soil Amendment: By chelating magnesium ions, it enhances nutrient absorption in plants, making these nutrients more bioavailable .

Fertilizers:

- It is a key ingredient in micronutrient blends for balanced fertilization programs, improving the overall nutrient profile of fertilizers .

Application Methods:

- This compound can be applied through foliar sprays or soil drenching, ensuring rapid nutrient uptake by plants .

Healthcare and Pharmaceuticals

Magnesium Supplementation:

- Used in dietary supplements to provide bioavailable magnesium necessary for maintaining bone health and enzyme functions. It is particularly beneficial for individuals with specific dietary needs .

Medical Applications:

- Incorporated into formulations for intravenous administration to address severe magnesium deficiencies and is used in chelation therapy to treat heavy metal poisoning .

Case Studies:

- A notable study examined the use of EDTA in patients with cardiovascular disease, demonstrating its potential benefits in reducing mortality rates among patients undergoing chelation therapy .

Industrial Applications

Water Treatment:

- This compound plays a significant role in water treatment processes by chelating metal ions that contribute to water hardness and scale formation. This application is critical for maintaining the efficiency of water systems .

Chemical Manufacturing:

- It serves as a stabilizer in chemical formulations requiring precise control over metal ions, enhancing product stability and performance .

Animal Nutrition

Livestock Feed:

- The compound is included in animal feed as a magnesium supplement to promote healthy growth and metabolism in livestock. It ensures that animals receive adequate magnesium for optimal physiological functions .

Summary of Benefits

| Benefit | Description |

|---|---|

| Enhanced Bioavailability | Chelated magnesium is more readily absorbed by organisms. |

| Stability | Forms stable complexes active across various pH ranges. |

| Versatility | Applicable in agriculture, healthcare, industry, and animal nutrition. |

| Improved Yield | Boosts agricultural productivity by ensuring magnesium sufficiency. |

| Eco-Friendly | Reduces nutrient loss in soils, promoting sustainable practices. |

Mecanismo De Acción

The mechanism of action of Edta dimagnesium salt involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment and medical treatments for heavy metal poisoning .

Comparación Con Compuestos Similares

Similar Compounds

- Ethylenediaminetetraacetic acid disodium magnesium salt

- Ethylenediaminetetraacetic acid dipotassium magnesium salt

- Ethylenedinitrilotetraacetic acid dipotassium magnesium salt

Uniqueness

Edta dimagnesium salt is unique due to its specific binding affinity for magnesium ions, which makes it particularly effective in applications where magnesium is a target ion. Compared to other similar compounds, it offers a balanced chelation capacity and solubility, making it versatile for various industrial and medical applications .

Actividad Biológica

Ethylenediaminetetraacetic acid (EDTA) dimagnesium salt, a chelating agent, plays a significant role in various biological activities due to its ability to bind metal ions. This article explores the biological activity of EDTA dimagnesium salt, focusing on its antimicrobial properties, effects on cellular processes, and applications in medical and biochemical fields.

Overview of this compound

This compound is a complex formed by the combination of EDTA and magnesium ions. It is often used in various applications, including agriculture, medicine, and biochemistry. The compound's biological activity is primarily attributed to its chelating properties, which allow it to sequester divalent cations such as calcium and magnesium, impacting numerous physiological processes.

Antimicrobial Activity

Mechanism of Action:

EDTA has been shown to possess significant antimicrobial properties. By chelating essential metal ions such as Mg²⁺ and Ca²⁺ from bacterial cell walls, it disrupts the structural integrity of the cells. This action enhances the effectiveness of other antimicrobial agents and can lead to increased susceptibility of bacteria to treatments.

- Study Findings:

- A study demonstrated that EDTA could liberate up to 50% of lipopolysaccharide (LPS) from Gram-negative bacteria by removing Mg²⁺ and Ca²⁺ ions from their outer membrane, thereby enhancing the efficacy of antibiotics .

- Another investigation indicated that treatment with 2 mM EDTA significantly inhibited biofilm formation by various pathogens over a 72-hour period .

Impact on Cellular Processes

Effects on DNA Extraction:

Research has highlighted the influence of EDTA on DNA extraction processes. In trials examining blood samples treated with varying concentrations of EDTA, it was found that specific levels improved DNA yield and quality during polymerase chain reaction (PCR) amplification. The presence of magnesium chloride (MgCl₂) in conjunction with EDTA was crucial for optimal amplification results .

Influence on Fungal Growth:

EDTA's antifungal activity has also been documented. The compound inhibits the growth of fungi by chelating essential nutrients required for their survival. For instance:

- In studies involving Fusarium graminearum, EDTA treatment resulted in a significant reduction in trichothecene biosynthesis, a mycotoxin produced by the fungus .

- The expression of genes associated with toxin production was notably decreased upon exposure to EDTA, indicating its potential as an antifungal agent.

Case Studies

- Inhibition of Biofilm Formation:

-

Anticoagulant Properties:

- In vitro studies have compared the anticoagulant effects of EDTA with other agents like magnesium sulfate. It was observed that while EDTA effectively maintained platelet counts over time, it also induced cell swelling and activation in platelets, highlighting its dual role as both an anticoagulant and a potential activator of platelet function .

Data Table: Comparative Biological Effects

| Biological Activity | This compound | Other Chelating Agents |

|---|---|---|

| Antimicrobial Efficacy | High | Variable |

| Biofilm Disruption | Significant | Moderate |

| DNA Extraction Efficiency | Improved | Dependent on conditions |

| Anticoagulant Properties | Present | Present |

Propiedades

IUPAC Name |

dimagnesium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKSDJIIYUSQP-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Mg2N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39377-66-7 |

Source

|

| Record name | Magnesate(2-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, magnesium (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39377-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.